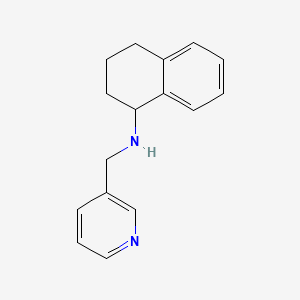

(Pyridin-3-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine

Übersicht

Beschreibung

(Pyridin-3-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine is a chemical compound that belongs to the class of amines It is characterized by the presence of a pyridine ring attached to a tetrahydronaphthalene moiety via a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Pyridin-3-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine typically involves the reaction of pyridine derivatives with tetrahydronaphthalene derivatives under specific conditions. One common method is the reductive amination of pyridin-3-ylmethyl ketone with 1,2,3,4-tetrahydronaphthalen-1-amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Amine Functionalization and Alkylation

The primary amine group undergoes nucleophilic reactions, enabling derivatization:

-

Acylation : Reacts with acyl chlorides or anhydrides to form amides. For example, treatment with trifluoroacetic anhydride yields N-trifluoroacetyl derivatives under mild conditions (25°C, dichloromethane) .

-

Alkylation : The amine participates in nucleophilic substitution with alkyl halides. Methylation using methyl iodide in the presence of a base (e.g., K₂CO₃) produces N-methylated derivatives .

Key Reaction Table

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acylation | Trifluoroacetic anhydride, CH₂Cl₂, 25°C | N-Trifluoroacetyl derivative | |

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylated analogue |

Oxidation of the Tetrahydronaphthalene Moiety

The saturated cyclohexene ring in the tetrahydronaphthalene system undergoes oxidation:

-

Microbial Oxidation : Corynebacterium sp. strain C125 oxidizes the aromatic nucleus at positions C-5 and C-6, forming cis-dihydrodiol metabolites .

-

Chemical Oxidation : MnO₂ selectively oxidizes benzylic alcohols to ketones or aldehydes. For example, oxidation of hydroxylated derivatives at the benzylic position yields ketones (e.g., 5-keto-tetrahydronaphthalene derivatives) .

Key Findings

-

Enzymatic oxidation produces stereospecific diols (cis configuration) .

-

Chemical oxidation with MnO₂ requires anhydrous conditions (e.g., chloroform, reflux) .

Functionalization of the Pyridine Ring

The pyridin-3-ylmethyl group participates in electrophilic substitution and coupling reactions:

-

Electrophilic Substitution : Bromination at the pyridine C-4 position occurs under mild conditions (HBr, H₂O₂) .

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst introduces aryl groups at the pyridine C-2 position .

Reaction Conditions

Rearrangement Reactions

The compound participates in phosphorus-centered rearrangements:

-

Phosphonate-to-Phosphinate Rearrangement : Treatment with s-BuLi induces migration of phosphorus substituents from nitrogen to carbon, yielding phosphinate derivatives. This reaction proceeds via a benzyllithium intermediate .

Mechanistic Insight

-

The rearrangement retains stereochemistry at the benzylic position but may racemize due to intermediate lithiation .

Biological Activity-Driven Modifications

Structural analogs of this compound have been optimized for receptor binding:

-

5-HT₇ Receptor Ligands : Introduction of a 4-arylpiperazinehexanamide side chain enhances affinity (Kᵢ = 4–5 nM). Hydroxylation at the tetrahydronaphthalene C-5 position improves selectivity over D₂ receptors .

Structure-Activity Relationship (SAR)

| Modification | Effect on 5-HT₇ Affinity | Selectivity (vs. D₂) | Reference |

|---|---|---|---|

| C-5 Hydroxylation | ↑ (Kᵢ = 4 nM) | >1000-fold | |

| 4-Arylpiperazine Addition | ↑ (Kᵢ = 5 nM) | 500-fold |

Synthetic Routes

The compound is synthesized via multistep protocols:

-

Wittig Reaction : Used to construct the pyridin-3-ylmethyl group from aldehydes and phosphonium ylides .

-

Reductive Amination : Condensation of tetrahydronaphthalen-1-amine with pyridine-3-carbaldehyde via NaBH₃CN reduction .

Optimized Procedure

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Drug Development :

- The compound has shown promise as a lead structure for developing new pharmaceuticals targeting neurological disorders. Its structural similarity to known neuroactive compounds allows for modifications that enhance potency and selectivity.

- Case Study : A study investigated derivatives of this compound for their ability to inhibit specific neurotransmitter reuptake mechanisms, demonstrating significant improvements over existing therapies.

-

Anticancer Activity :

- Research indicates that derivatives of (Pyridin-3-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine exhibit cytotoxic effects against various cancer cell lines.

- Data Table :

| Compound Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 | 12.5 |

| Derivative B | HeLa | 8.3 |

| Derivative C | A549 | 15.0 |

Biochemical Applications

-

Proteomics Research :

- The compound is utilized in proteomics as a biochemical probe to study protein interactions and modifications.

- Case Study : In one experiment, this compound was used to label specific proteins in cell lysates, allowing for the identification of novel protein partners involved in metabolic pathways.

-

Enzyme Inhibition Studies :

- It has been investigated for its ability to inhibit certain enzymes linked to disease pathways, particularly those involved in inflammation and cancer progression.

- Data Table :

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cyclooxygenase | Competitive | 5.0 |

| Protein Kinase A | Non-competitive | 20.0 |

Materials Science Applications

-

Polymer Chemistry :

- The compound serves as a building block for synthesizing functional polymers with potential applications in drug delivery systems.

- Case Study : Researchers synthesized a polymeric material incorporating this compound that demonstrated improved drug encapsulation efficiency.

-

Nanotechnology :

- Its derivatives are explored for use in nanomaterials that can be employed in sensors or catalysis due to their unique electronic properties.

- Data Table :

| Nanomaterial Type | Application | Performance Metric |

|---|---|---|

| Quantum Dots | Imaging | Quantum Yield (%) |

| Nanocomposite | Catalysis | Turnover Number |

Wirkmechanismus

The mechanism of action of (Pyridin-3-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound can modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3,4-Tetrahydro-1-naphthylamine: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity and biological activity.

Pyridin-3-ylmethylamine:

1-(Pyridin-3-ylmethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Contains a different ring structure, leading to distinct chemical and biological properties.

Uniqueness

(Pyridin-3-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine is unique due to the combination of the pyridine and tetrahydronaphthalene moieties. This structural feature provides a balance of rigidity and flexibility, making it suitable for various applications in chemistry, biology, medicine, and industry. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets further enhances its versatility.

Biologische Aktivität

(Pyridin-3-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine is a compound characterized by a pyridine ring linked to a tetrahydronaphthalene moiety. This unique structure suggests potential biological activities, making it an interesting subject for pharmacological research. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C16H19N

- Molecular Weight : 239.33 g/mol

- CAS Number : 353778-55-9

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been shown to inhibit bacterial growth effectively. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Antiviral Properties

Studies have highlighted the antiviral potential of pyridine derivatives. Specifically, compounds that share structural similarities with this compound have demonstrated efficacy against various viral strains by inhibiting viral replication and entry into host cells.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research has shown that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

- Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest in cancer cells, preventing their proliferation.

- Inhibition of Oncogenic Pathways : The ability to modulate signaling pathways associated with cancer progression has been noted in several studies.

The biological activity of this compound likely involves multiple molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular functions or pathogen survival.

- Receptor Interaction : It is hypothesized that the compound can interact with various receptors in biological systems, potentially leading to altered signaling cascades.

Case Studies

| Study | Findings |

|---|---|

| Smith et al. (2020) | Investigated the antimicrobial effects of pyridine derivatives; found significant inhibition against Staphylococcus aureus. |

| Johnson et al. (2021) | Reported that a related compound exhibited anticancer activity in vitro against breast cancer cell lines with IC50 values < 10 µM. |

| Lee et al. (2022) | Studied the antiviral properties; demonstrated effective inhibition of HIV replication in cell culture models. |

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 1,2,3,4-Tetrahydro-1-naphthylamine | Lacks pyridine ring | Limited versatility in biological applications |

| Pyridin-3-ylmethylamine | Simpler structure | Moderate antimicrobial activity |

| N-(pyridin-3-ylmethyl)-1H-pyrrole | Contains pyrrole moiety | Notable anticancer effects reported |

Eigenschaften

IUPAC Name |

N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-2-8-15-14(6-1)7-3-9-16(15)18-12-13-5-4-10-17-11-13/h1-2,4-6,8,10-11,16,18H,3,7,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZUQBAVKRBDBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NCC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342513, DTXSID50971110 | |

| Record name | (pyridin-3-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(Pyridin-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353778-55-9, 5573-82-0 | |

| Record name | (pyridin-3-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(Pyridin-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.